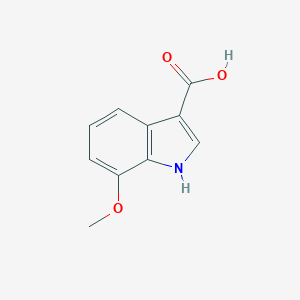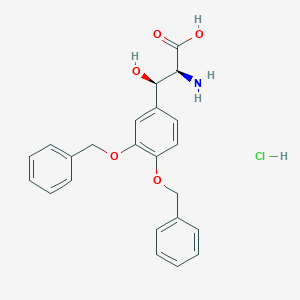
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.
Biochemical and Physiological Effects:
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit various biochemical and physiological effects. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory and antioxidant properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a plant growth regulator. In materials science, further studies are needed to explore the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine in other fields such as energy storage and catalysis.
In conclusion, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use in various fields.
Méthodes De Synthèse
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a white crystalline powder with a yield of approximately 70%.
Applications De Recherche Scientifique
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
153429-75-5 |
|---|---|
Nom du produit |
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine |
Formule moléculaire |
C11H12N8 |
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3 |
Clé InChI |
SDUITTZEPOZVGM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Autres numéros CAS |
153429-75-5 |
Synonymes |
2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine SAE-9 SAE9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















